Cas no 1019021-78-3 (6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid)
6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- AG-L-20098
- CTK4A0384
- GE-0243
- RP13234
- 3-Carboxy-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- IMidazo[1,2-a]pyridine-3-carboxylic acid, 6-(trifluoroMethyl)-
- 6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLICACID
- DTXSID10679746
- DB-428286
- CS-0083428
- EN300-738204
- 1019021-78-3
- SCHEMBL14740273
- MFCD09994700
- W16435
- SY039841
- AKOS005765998
- J-518126
- 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid
-
- MDL: MFCD09994700
- Inchi: 1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-3-6(8(15)16)14(7)4-5/h1-4H,(H,15,16)
- InChI Key: MXEBZMQCMRVHSQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2=NC=C(C(=O)O)N2C=1)(F)F
Computed Properties
- Exact Mass: 230.03031189g/mol
- Monoisotopic Mass: 230.03031189g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54.6Ų
6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A029181316-1g |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1019021-78-3 | 95% | 1g |
$498.20 | 2023-09-04 | |
| Chemenu | CM269831-1g |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1019021-78-3 | 95+% | 1g |
$932 | 2021-08-18 | |
| Matrix Scientific | 056464-500mg |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, >95% |
1019021-78-3 | >95% | 500mg |
$470.00 | 2021-06-27 | |
| Matrix Scientific | 056464-1g |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, >95% |
1019021-78-3 | >95% | 1g |
$871.00 | 2021-06-27 | |
| Matrix Scientific | 056464-5g |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, >95% |
1019021-78-3 | >95% | 5g |
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| Chemenu | CM269831-1g |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1019021-78-3 | 95%+ | 1g |
$439 | 2023-02-19 | |
| TRC | T048000-250mg |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1019021-78-3 | 250mg |
$ 800.00 | 2022-06-03 | ||
| TRC | T048000-500mg |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
1019021-78-3 | 500mg |
$ 1335.00 | 2022-06-03 | ||
| abcr | AB338440-1 g |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, 95%; . |
1019021-78-3 | 95% | 1 g |
€750.40 | 2023-07-19 | |
| eNovation Chemicals LLC | D744838-1g |
Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(trifluoromethyl)- |
1019021-78-3 | 95% | 1g |
$430 | 2024-07-28 |
6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid Suppliers
6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid
Introduction to 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid (CAS No. 1019021-78-3)
6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid, identified by the chemical compound code CAS No. 1019021-78-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents.
The structural framework of 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid consists of an imidazole ring fused with a pyridine ring, with a trifluoromethyl substituent at the 6-position and a carboxylic acid functional group at the 3-position. This unique arrangement contributes to its distinct chemical and biological characteristics. The trifluoromethyl group is particularly noteworthy, as it is often employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall pharmacological efficacy.
In recent years, there has been a surge in research focused on imidazopyridine derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The carboxylic acid moiety in 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid provides a versatile site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
One of the most compelling aspects of 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid is its potential as a building block for drug discovery. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in creating compounds that modulate kinases and other enzymes implicated in cancer progression. The trifluoromethyl group plays a crucial role in these interactions by enhancing binding affinity and selectivity.
The pharmaceutical industry has shown particular interest in this compound due to its ability to cross the blood-brain barrier and exhibit central nervous system (CNS) activity. This makes it a promising candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, preclinical studies have suggested that derivatives of 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid may possess anti-inflammatory properties, making them relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid, paving the way for large-scale production and further exploration of its pharmacological potential. Techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in constructing the complex heterocyclic core of this compound with high precision and yield. These synthetic methodologies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.
The chemical stability of 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid is another critical factor that has been thoroughly investigated. The presence of the trifluoromethyl group contributes to its resistance against hydrolysis and oxidation, ensuring that it remains stable under various storage conditions. This stability is crucial for maintaining the integrity of the compound during transportation and formulation into drug products.
In conclusion, 6-(Trifluoromethyl)imidazo1,2-apyridine-3-carboxylic acid (CAS No. 1019021-78-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile biological activities make it a valuable candidate for developing novel therapeutics across multiple disease areas. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern drug discovery efforts.
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